![molecular formula C18H23N3 B3322534 Des Carbaldehyde Alcaftadine CAS No. 147083-12-3](/img/structure/B3322534.png)
Des Carbaldehyde Alcaftadine
Overview
Description
Des Carbaldehyde Alcaftadine, also known as Alcaftadine, is a H1 histamine receptor antagonist . It is primarily used for ophthalmic purposes to prevent itching associated with allergic conjunctivitis . It is also known as 2- (1-Methyl-4-piperidyl)-4.7-diazatricyclo [8.4.0.03,7]tetradeca-1 (14),3,5,10,12-pentaene .
Molecular Structure Analysis
Alcaftadine has a molecular formula of C19H21N3O and an average molecular weight of 307.3895 . It contains a total of 47 bonds, including 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, and 11 aromatic bonds .Chemical Reactions Analysis
Forced degradation studies of Alcaftadine have been carried out by examining factors suggested by ICH guidelines . The degradation products were formed in acidic, alkaline, and peroxide conditions, while the drug was stable in neutral, thermal, and photolytic degradation conditions .Physical And Chemical Properties Analysis
Alcaftadine has a molecular formula of C19H21N3O and an average molecular weight of 307.3895 . It is a broad-spectrum antihistamine displaying a high affinity for histamine H1 and H2 receptors and a lower affinity for H4 receptors .Scientific Research Applications
Antihistaminic Drugs Determination
Des Carbaldehyde Alcaftadine has been used in the determination of antihistaminic drugs . It has been paired with eosin Y in spectrofluorimetric and spectrophotometric probes to determine Alcaftadine and Olopatadine hydrochloride with high sensitivity and selectivity . This method is considered the first spectrofluorimetric method for Alcaftadine and Olopatadine hydrochloride assay .
Allergic Conjunctivitis Treatment
Alcaftadine is a H1 histamine receptor antagonist used for the prevention of itching associated with allergic conjunctivitis . It has been approved for this use since July 2010 .
Mast Cell Stabilization
Alcaftadine also acts as a mast cell stabilizer . It prevents the release of histamine from mast cells, which plays a crucial role in allergic reactions .
Immune Cell Mobilization Modulation
Alcaftadine has a modulatory function on immune cell mobilization . This property could be beneficial in conditions where immune response needs to be regulated .
Pharmaceutical Formulation
Des Carbaldehyde Alcaftadine is used in pharmaceutical formulations . Its properties make it suitable for use in dosage forms, and it has been effectively used to analyze these forms with a high percent recovery .
Histamine Release Inhibition
Alcaftadine is an inhibitor of the release of histamine from mast cells . This makes it effective in managing conditions where histamine release is a problem, such as allergies .
Mechanism of Action
Target of Action
Des Carbaldehyde Alcaftadine, also known as Alcaftadine, is a H1 histamine receptor antagonist . It exhibits a high affinity for histamine H1 and H2 receptors and a lower affinity for H4 receptors . The primary role of these receptors is to mediate the effects of histamine, a compound that is involved in local immune responses and acts as a neurotransmitter. By antagonizing these receptors, Alcaftadine can prevent the effects of histamine, such as itching associated with allergic conjunctivitis .
Mode of Action
Alcaftadine works by inhibiting the release of histamine from mast cells . It also decreases chemotaxis and inhibits eosinophil activation . This means that it prevents the movement of eosinophils, a type of white blood cell, towards the site of inflammation. By doing so, it helps to reduce the symptoms of allergic reactions.
Biochemical Pathways
The biochemical pathways affected by Alcaftadine primarily involve the histamine signaling pathway . Histamine, when released from mast cells, binds to histamine receptors (such as H1, H2, and H4) and triggers a cascade of reactions that lead to the symptoms of an allergic reaction. Alcaftadine, by acting as an antagonist of these receptors, prevents histamine from binding and thus interrupts this pathway .
Pharmacokinetics
Following bilateral topical ocular administration of Alcaftadine ophthalmic solution, the mean plasma Cmax of Alcaftadine was approximately 60 pg/mL and the median Tmax occurred at 15 minutes . Plasma concentrations of Alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of Alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . The protein binding of Alcaftadine and the active metabolite are 39.2% and 62.7% respectively .
Result of Action
The molecular and cellular effects of Alcaftadine’s action result in the prevention of itching associated with allergic conjunctivitis . By blocking the histamine receptor and inhibiting the release of histamine from mast cells, Alcaftadine reduces itching and redness of the eyes, and reduces recruitment of eosinophils after exposure to an allergen .
Safety and Hazards
properties
IUPAC Name |
11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-20-10-6-15(7-11-20)17-16-5-3-2-4-14(16)8-12-21-13-9-19-18(17)21/h2-5,9,13,15,17H,6-8,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVVDCZCMHQYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2C3=CC=CC=C3CCN4C2=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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